![molecular formula C24H26FN3O5S B2495536 ethyl 4-(2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetyl)piperazine-1-carboxylate CAS No. 686743-85-1](/img/structure/B2495536.png)
ethyl 4-(2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H26FN3O5S and its molecular weight is 487.55. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
The piperazine moiety in SMR000016135 plays a crucial role in drug design. Its impact on physicochemical properties, structural flexibility, and ease of synthetic manipulation makes it a valuable scaffold for drug development. Researchers have explored SMR000016135 and similar compounds for various therapeutic areas, including kinase inhibitors and receptor modulators . The compound’s pharmacokinetic properties and interactions with target macromolecules are actively investigated.
Synchrotron Radiation Research
While not directly related to SMR000016135, synchrotron radiation has made significant contributions to scientific research. Its broad frequency spectrum, high brilliance, and coherence have enabled novel experimental techniques in fields such as materials science, structural biology, and environmental studies .
Large Language Models (LLMs) in Scientific Discovery
Large language models (LLMs) have revolutionized text analysis across scientific disciplines. These models, including GPT-4, process diverse data types (such as molecules and proteins) and achieve superior performance in various applications. LLMs enhance scientific discovery by extracting valuable insights from vast amounts of literature and data .
Organic Synthesis and Chemical Reactions
SMR000016135’s synthetic methodologies are essential for its preparation. Techniques like Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation contribute to its synthesis. Researchers explore these reactions to optimize yield, purity, and scalability .
Boron Reagents in Suzuki–Miyaura Coupling
Although not specific to SMR000016135, Suzuki–Miyaura (SM) coupling is a widely-applied carbon–carbon bond-forming reaction. Boron reagents, including organotrifluoroborates, play a crucial role in SM coupling. Their mild reaction conditions and functional group tolerance make them valuable tools in organic synthesis .
Antitubercular Activity
SMR000016135 derivatives have been investigated for their potential antitubercular activity. Researchers explore their effects against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). Understanding their mechanisms of action and optimizing their properties is crucial for developing effective treatments .
Fluorinated Compounds and Enzymatic Synthesis
In related research, fluorinated compounds have shown promise in antiviral and antitumor activities. For example, 4-N-(2’-amino-glutarate-1’-methylester)-1-(2’-deoxy-2’-β-fluoro-4’-azido)-furanosyl-cytosine exhibits effective anti-CVB activity. Similarly, 1-(2’-deoxy-2’-fluoro-β-d-arabinofuranosyl)benzimidazoles demonstrate anti-herpes virus effects .
properties
IUPAC Name |
ethyl 4-[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O5S/c1-2-33-24(30)27-12-10-26(11-13-27)23(29)17-34(31,32)22-16-28(21-9-4-3-8-20(21)22)15-18-6-5-7-19(25)14-18/h3-9,14,16H,2,10-13,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJJIELDXIBRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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